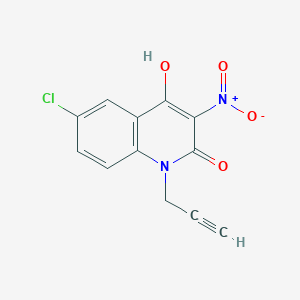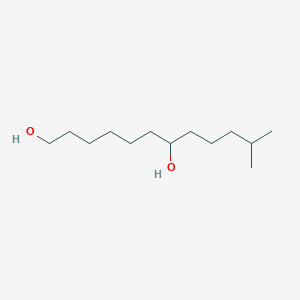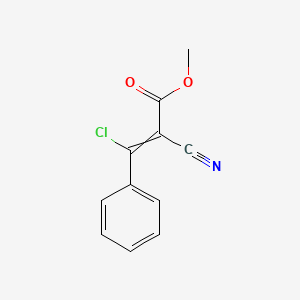
Methyl 3-chloro-2-cyano-3-phenylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-chloro-2-cyano-3-phenylprop-2-enoate is an organic compound with the molecular formula C11H8ClNO2 It is a derivative of cinnamic acid and is characterized by the presence of a cyano group, a chlorine atom, and a phenyl group attached to a propenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-2-cyano-3-phenylprop-2-enoate can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between methyl cyanoacetate and benzaldehyde in the presence of a base such as piperidine. The resulting intermediate is then chlorinated using thionyl chloride to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-2-cyano-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The cyano group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Addition Reactions: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Addition Reactions: Adducts with new carbon-carbon or carbon-heteroatom bonds.
Reduction: Amino derivatives of the original compound.
Scientific Research Applications
Methyl 3-chloro-2-cyano-3-phenylprop-2-enoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-chloro-2-cyano-3-phenylprop-2-enoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the cyano group is converted to an amine, altering the electronic properties of the molecule. The compound’s reactivity is influenced by the electron-withdrawing effects of the cyano and chlorine groups, which activate the propenoate moiety towards nucleophilic attack.
Comparison with Similar Compounds
Methyl 3-chloro-2-cyano-3-phenylprop-2-enoate can be compared with other similar compounds, such as:
Methyl 3-phenylprop-2-enoate: Lacks the cyano and chlorine groups, resulting in different reactivity and applications.
Methyl 3-cyano-3-phenylprop-2-enoate: Similar structure but without the chlorine atom, leading to variations in nucleophilic substitution reactions.
Methyl 3-chloro-3-phenylprop-2-enoate:
The presence of both the cyano and chlorine groups in this compound makes it unique and versatile for various chemical transformations and applications.
Properties
CAS No. |
62979-67-3 |
|---|---|
Molecular Formula |
C11H8ClNO2 |
Molecular Weight |
221.64 g/mol |
IUPAC Name |
methyl 3-chloro-2-cyano-3-phenylprop-2-enoate |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)9(7-13)10(12)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
PIVXGGPZZISNJK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C(C1=CC=CC=C1)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


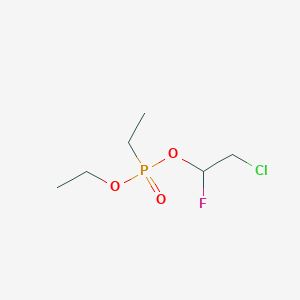
![2(3H)-Benzothiazolethione, 3-[[(2-nitrophenyl)amino]methyl]-](/img/structure/B14515353.png)
![1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-ol](/img/structure/B14515354.png)
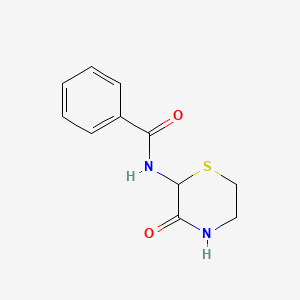
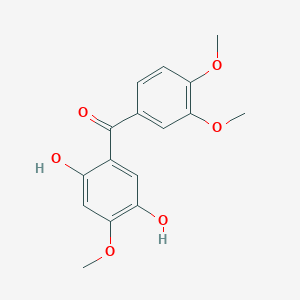

![1-(Methoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14515379.png)
![N-{[2-(1H-Pyrrol-1-yl)thiophen-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B14515396.png)
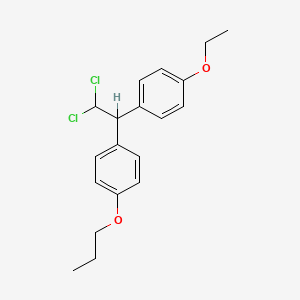
![N~2~-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-N~2~-phenylglycinamide](/img/structure/B14515406.png)
